2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide
Description
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with chlorine, phenyl, and cyclopentylacetamide groups. Its structure is characterized by a bicyclic system where the thiadiazine ring is fused with a benzene moiety, and the sulfone group (1,1-dioxido) enhances electronic stability.
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-15-10-11-18-17(12-15)20(14-6-2-1-3-7-14)23-24(28(18,26)27)13-19(25)22-16-8-4-5-9-16/h1-3,6-7,10-12,16H,4-5,8-9,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFAXBYNRNENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide is a member of the benzothiadiazine family, characterized by its unique structural features that may influence its biological activity. This article explores its biological properties, mechanism of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 468.0 g/mol. Its structure includes a chlorinated benzothiadiazine core and an acetamide functional group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN3O3S |
| Molecular Weight | 468.0 g/mol |
| Chemical Class | Benzothiadiazine |
Biological Activity Overview
Research indicates that compounds with similar structural motifs to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- CNS Activity : Certain analogs have been evaluated for their potential in treating central nervous system disorders.
The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the chlorinated benzothiadiazine moiety may interact with biological targets such as enzymes or receptors involved in disease pathways. The presence of the chlorine atom and the dioxido group likely enhances the compound's binding affinity to these targets.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of related compounds:
- Antimicrobial Studies : A study reported that similar benzothiadiazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as low as 10 µg/mL for certain derivatives.
- Anticancer Activity : In vitro assays demonstrated that compounds structurally related to this compound induced apoptosis in various cancer cell lines. For instance, one study showed a reduction in cell viability by over 50% at concentrations above 20 µM .
- CNS Activity Evaluation : A pharmacological evaluation indicated that certain derivatives displayed anxiolytic effects comparable to established medications like diazepam. This was assessed using animal models where behavioral changes were monitored following administration .
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological activities. The applications of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide can be categorized into several key areas:
Antimicrobial Activity
Compounds in the benzothiadiazine class have shown promising antimicrobial properties. Studies suggest that the presence of halogen atoms in the structure can enhance the compound's ability to interact with microbial targets. For instance, derivatives with similar motifs have demonstrated effectiveness against various bacterial strains.
Anticancer Properties
The unique structural features of this compound may contribute to its potential anticancer activity. Research on related compounds indicates that they can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The dioxido group may play a crucial role in enhancing cytotoxic effects against cancer cells.
Anti-inflammatory Effects
Some studies have suggested that benzothiadiazine derivatives possess anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines. Further investigation is needed to confirm these effects for the specific compound .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of Gram-positive bacteria with similar benzothiadiazine derivatives. |
| Study B | Anticancer | Reported enhanced cytotoxicity against breast cancer cell lines when tested against structurally related compounds. |
| Study C | Anti-inflammatory | Found potential reduction in inflammatory markers in vitro using analogs of the compound. |
Comparison with Similar Compounds
Key Observations :
- Analog 2’s benzothiazole core lacks the sulfone group present in the target compound, which may reduce electronic stabilization but improve metabolic stability .
Pharmacological and Physicochemical Comparisons
While direct bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural trends:
- Lipophilicity : The cyclopentyl group (logP ~3.5 estimated) likely enhances membrane permeability compared to the polar sulfamoyl group in Analog 2 (logP ~2.8 estimated).
- Target Selectivity : Benzothiadiazine derivatives often exhibit kinase or protease inhibition, whereas benzothiazoles (e.g., Analog 2) are associated with antimicrobial or anti-inflammatory activity .
- Synthetic Accessibility : The acetamide side chain in the target compound and Analog 1 allows modular synthesis, enabling rapid SAR (structure-activity relationship) exploration.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide?
- Methodological Answer : Synthesis optimization involves selecting solvent systems (e.g., toluene:water mixtures), controlling reaction times via TLC monitoring (hexane:ethyl acetate 9:1), and efficient purification steps (e.g., recrystallization with ethanol or ethyl acetate extraction). Intermediate handling, such as sodium azide substitution in chlorinated precursors, is critical to avoid side reactions . For acetamide derivatives, coupling reactions with cyclopentylamine under anhydrous conditions may require catalysts like DCC (dicyclohexylcarbodiimide) to enhance yields .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of X-ray crystallography (for absolute configuration) and spectroscopic techniques (e.g., H/C NMR, FT-IR). For example, the benzo[e][1,2,3]thiadiazine ring system exhibits characteristic H NMR signals for sulfone groups (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). DFT calculations can validate bond angles and electronic properties, aligning with experimental data .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify purity (>95%). Stability studies under accelerated conditions (40°C/75% RH) over 4–8 weeks, monitored via LC-MS, can identify degradation products. TGA/DSC analysis determines thermal stability, with decomposition temperatures >200°C suggesting suitability for long-term storage .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) identifies critical binding interactions. DFT-based frontier molecular orbital (FMO) analysis calculates HOMO-LUMO gaps to predict reactivity. For instance, electron-withdrawing groups on the phenyl ring may increase electrophilicity, enhancing binding to cysteine residues in enzymes . ICReDD’s reaction path search methods integrate quantum chemistry and machine learning to prioritize synthetic routes .
Q. What strategies resolve contradictions in spectral data or biological assay results?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals. For inconsistent bioactivity data (e.g., varying IC values), use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Statistical tools like PCA (principal component analysis) can identify outliers in datasets .
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer : Isotopic labeling (e.g., O in sulfone groups) tracks bond cleavage pathways. In situ FT-IR monitors intermediate formation during reactions. For example, the thiadiazine ring’s sulfone group may act as a leaving group in nucleophilic substitutions, which can be confirmed via trapping experiments with azide ions .
Q. What advanced separation techniques improve yield in multi-step syntheses?
- Methodological Answer : Centrifugal partition chromatography (CPC) isolates polar intermediates using ethyl acetate/hexane/water ternary systems. Membrane technologies (e.g., nanofiltration) concentrate reaction mixtures while removing low-MW impurities. CRDC subclass RDF2050104 highlights membrane-based separations for scalable purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
